molecular formula C21H24O7 B1260022 Simulanol

Simulanol

Cat. No. B1260022
M. Wt: 388.4 g/mol
InChI Key: SGRRPSBKBJVKJE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simulanol is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of 1-benzofurans, a guaiacyl lignin, a member of phenols, a primary alcohol and a dimethoxybenzene. It derives from a coniferol and a sinapyl alcohol.

Scientific Research Applications

1. Chemical and Pharmaceutical Research

Simulanol, identified as (-)-simulanol, is a significant compound isolated from the stem wood of Formosan Zanthoxylum simulans. This chemical has been studied for its anti-platelet aggregation activity, demonstrating potential pharmaceutical applications. The isolation and analysis of simulanol contribute to the understanding of natural product chemistry and drug discovery processes (Yang et al., 2002).

2. Biomimetic Research

The synthesis of simulenoline, an alkaloid derived from the roots of Zanthoxylum simulans, has been reported. This process involves singlet-oxygen ene-reactions and provides insights into biomimetic synthesis methods. This research has implications for understanding natural product synthesis and developing new synthetic methodologies (Riveira, 2020).

3. Botanical and Nutritional Studies

Research on the sim fruit (Rhodomyrtus tomentosa), which contains stilbenes like piceatannol, offers insights into the nutritional and health-promoting aspects of plants. This research highlights the potential of under-utilized plant species in Southeast Asia as sources of health-promoting fruits (Lai et al., 2013).

4. Educational and Laboratory Simulation

Simulanol's name appears to be associated with simulation technologies in educational contexts. For instance, the SimuLab computer-based learning environment, not directly linked to the chemical compound simulanol, is used to simulate laboratory assignments in chemistry education. This technology aids in developing experimental and analytical skills among students (Josephsen & Kosminska Kristensen, 2006).

properties

Product Name

Simulanol

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H24O7/c1-25-16-9-13(10-17(26-2)19(16)24)20-15(11-23)14-7-12(5-4-6-22)8-18(27-3)21(14)28-20/h4-5,7-10,15,20,22-24H,6,11H2,1-3H3/b5-4+

InChI Key

SGRRPSBKBJVKJE-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)C=CCO

synonyms

4-(3-hydroxymethyl-5-((E)-3-hydroxypropenyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxy-phenol
simulanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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